molecular formula C10H8O3 B1218226 1,3,8-Trihydroxynaphthalene CAS No. 7124-49-4

1,3,8-Trihydroxynaphthalene

Cat. No. B1218226
CAS RN: 7124-49-4
M. Wt: 176.17 g/mol
InChI Key: USWUTUCXLQBQCG-UHFFFAOYSA-N
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Patent
US08518393B2

Procedure details

Biosynthesis of DHN melanin is synthesized by a polyketide pathway, through the genes encoding Polyketide synthase (PKS), Scytalone dehydratase (SCD), and 1,3,8-trihydroxynaphthalene reductase (THN). It started with a PKS using malonyl-CoA as a substrate to produce 1,3,6,8-tetrahydroxynaphthalene, 1,3,6,8-THN (Fujii et al., 2000), followed by reducatse catalysis to produce scytalone, dehydration by SCD to yield 1,3,8-trihydroxynaphthalene (1,3,8-THN), reduction by THN to yield vermelone, dehydration to produce melanin precursor 1,8-dihydroxynaphthalene (1,8-DHN), and then oxidation and polymerization to yield melanin.
[Compound]
Name
polyketide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polyketide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2[C:6](=[C:7]([OH:13])[CH:8]=[C:9]([OH:12])[CH:10]=2)[C:4](=[O:5])[CH2:3][C@H:2]1[OH:14].OC1C2C(=CC=CC=2O)C=C(O)C=1.C(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(=O)CC(O)=O>>[OH:5][C:4]1[C:6]2[C:11](=[CH:10][C:9]([OH:12])=[CH:8][C:7]=2[OH:13])[CH:1]=[C:2]([OH:14])[CH:3]=1

Inputs

Step One
Name
polyketide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Polyketide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](CC(=O)C2=C(C=C(C=C21)O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=CC2=CC=CC(=C12)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=CC(=CC(=C12)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.